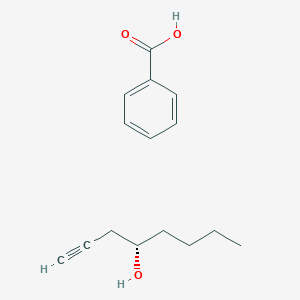
1,3-Benzodioxole, hexahydro-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole, hexahydro-2-methyl- is an organic compound that belongs to the class of benzodioxoles. It is a heterocyclic compound containing a benzene ring fused with a dioxole ring. This compound is known for its unique structural and chemical properties, making it significant in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole, hexahydro-2-methyl- can be synthesized through the condensation of catechol with disubstituted halomethanes. This reaction typically involves the use of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the dioxole ring by methylenedioxy bridge formation. The reaction conditions, including temperature and pH, must be carefully controlled to ensure a high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of 1,3-Benzodioxole, hexahydro-2-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The industrial production methods also incorporate purification steps to remove any impurities and ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole, hexahydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include hydrogen gas in the presence of a metal catalyst, such as palladium or platinum. The reaction is usually conducted under high pressure and temperature.
Substitution: Common reagents include halogens, such as chlorine or bromine, and the reaction is often carried out under mild conditions with the use of a catalyst.
Major Products Formed
Oxidation: The major products formed are oxidized derivatives of 1,3-Benzodioxole, hexahydro-2-methyl-.
Reduction: The major products formed are reduced derivatives of the compound.
Substitution: The major products formed are substituted derivatives, where one or more functional groups have been replaced.
Scientific Research Applications
1,3-Benzodioxole, hexahydro-2-methyl- has a wide range of scientific research applications, including:
Biology: The compound is used in the study of biochemical pathways and interactions due to its unique structural properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of medicinal compounds.
Industry: The compound is utilized in the production of various industrial chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole, hexahydro-2-methyl- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to the modulation of biochemical processes. The methylenedioxy functional group plays a key role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
1,3-Benzodioxole, hexahydro-2-methyl- can be compared with other similar compounds, such as:
- 1,4-Benzodioxine
- Methylenedioxybenzene
- Safrole
- Piperonal
Uniqueness
The uniqueness
Properties
CAS No. |
61335-43-1 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-methyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole |
InChI |
InChI=1S/C8H14O2/c1-6-9-7-4-2-3-5-8(7)10-6/h6-8H,2-5H2,1H3 |
InChI Key |
FSTBEOFRCQYUKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1OC2CCCCC2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[(pyridin-3-yl)amino]but-2-enoate](/img/structure/B14569999.png)

![4-{[4-(Thiophen-2-YL)butyl]amino}benzoic acid](/img/structure/B14570003.png)
![Trimethyl cyclopenta[b]pyrrole-1,3a,6a(4H)-tricarboxylate](/img/structure/B14570006.png)


![Trimethyl[1-phenyl-1-(phenylselanyl)ethyl]silane](/img/structure/B14570022.png)
![1,1'-[(4-tert-Butylphenyl)methylene]dipiperidine](/img/structure/B14570023.png)

![Cyclopentanone, 2,5-bis[(2-hydroxyphenyl)methylene]-](/img/structure/B14570040.png)


![4-{[1-([1,1'-Biphenyl]-4-yl)pentyl]amino}butanoic acid](/img/structure/B14570053.png)

